5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate

Catalog No.
S14480709
CAS No.
75240-12-9
M.F
C16H19N3O2
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate

CAS Number

75240-12-9

Product Name

5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate

IUPAC Name

acetic acid;1-propyl-5H-pyrido[4,3-b]indol-3-amine

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C14H15N3.C2H4O2/c1-2-5-11-14-9-6-3-4-7-10(9)16-12(14)8-13(15)17-11;1-2(3)4/h3-4,6-8,16H,2,5H2,1H3,(H2,15,17);1H3,(H,3,4)

InChI Key

IEELFTAEUUSYMF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O

5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate, also known as 3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate, is a heterocyclic compound belonging to the pyridoindole class. Its molecular formula is C14H15N3O2C_{14}H_{15}N_3O_2 with a molecular weight of approximately 255.29 g/mol. This compound features a pyridoindole structure that is characterized by a fused pyridine and indole ring system, which contributes to its unique chemical properties and biological activities.

Typical of amines and heterocycles. Notably, it can undergo:

  • Acetylation: The amino group can react with acetic anhydride or acetyl chloride to form N-acetyl derivatives.
  • Alkylation: The nitrogen atoms in the pyridine and indole rings can be alkylated using alkyl halides.
  • Nucleophilic substitutions: The presence of the amino group allows for nucleophilic attacks on electrophilic centers in other compounds.

These reactions are significant for synthesizing analogs and derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Compounds within the pyridoindole class, including 5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate, have been studied for their potential biological activities. Research indicates that this compound exhibits:

  • Carcinogenic properties: It has been associated with mutagenic effects in various studies, suggesting a role in cancer mechanisms .
  • Antitumor activity: Some derivatives have shown promise in inhibiting tumor growth in preclinical models.
  • Neuroprotective effects: Certain studies suggest that pyridoindoles may have protective effects against neurodegenerative diseases.

The synthesis of 5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as tryptophan derivatives and pyridine-based compounds can lead to the formation of the pyridoindole framework.
  • Amine Functionalization: Introducing the propyl amine moiety can be achieved through reductive amination or alkylation techniques.
  • Acetate Formation: The final step often involves acetylation of the amino group to yield the acetate derivative.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate has several applications in research and industry:

  • Pharmaceutical research: It is used as a lead compound in drug discovery programs focusing on cancer therapeutics.
  • Biochemical studies: Its unique structure makes it valuable for studying enzyme interactions and metabolic pathways.
  • Toxicological assessments: Due to its carcinogenic potential, it serves as a reference standard for evaluating mutagenicity in food safety and environmental studies .

Interaction studies involving 5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate focus on its binding affinities with various biological targets:

  • Enzymatic interactions: Research has shown that this compound can inhibit specific enzymes involved in cancer metabolism.
  • Receptor binding assays: It has been evaluated for its affinity towards neurotransmitter receptors, indicating potential neuropharmacological effects.

These studies are crucial for understanding the mechanisms underlying its biological activities and for developing targeted therapies.

Several compounds share structural similarities with 5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate. A comparison highlights their unique characteristics:

Compound NameStructure TypeNotable Properties
3-Amino-1-methyl-5H-pyrido(4,3-b)indolePyridoindoleKnown carcinogen; mutagenic effects
Indole-3-acetic acidIndole derivativePlant hormone; growth regulator
TryptophanAmino acidPrecursor to serotonin; neuroactive
5-MethyltryptamineTryptamine derivativePsychoactive properties; hallucinogen

The uniqueness of 5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate lies in its specific amine substitution and acetate moiety that enhance its biological activity compared to other similar compounds.

Palladium-Catalyzed Cross-Coupling Strategies for β-Carboline Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as pivotal tools for introducing aryl and alkyl groups into the β-carboline framework. A notable example involves the Suzuki-Miyaura reaction, which facilitates the coupling of 9-bromo-5H-pyrido[4,3-b]indole with phenylboronic acids to generate 9-aryl derivatives. The use of tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$) as a catalyst in 1,4-dioxane/water (3:1) at 130°C under microwave irradiation achieves yields exceeding 80%. This method’s efficacy stems from the palladium catalyst’s ability to mediate carbon-carbon bond formation while preserving the indole nitrogen’s reactivity.

A distinct application involves Sonogashira coupling, which incorporates alkynes into the β-carboline scaffold. For instance, a one-pot Sonogashira coupling followed by intramolecular [2+2+2] cyclization generates annulated β-carbolines with fused aromatic rings. The palladium catalyst not only initiates the coupling but also participates in the cyclotrimerization step, demonstrating its dual catalytic role.

Table 1: Palladium-Catalyzed Reactions for β-Carboline Derivatives

Reaction TypeCatalystSubstrateProductYield (%)
Suzuki-Miyaura$$ \text{Pd(PPh}3\text{)}4 $$9-Bromo-5H-pyrido[4,3-b]indole9-Aryl-5H-pyrido[4,3-b]indole80–94
Sonogashira Cyclization$$ \text{Pd(PPh}3\text{)}4 $$Terminal alkyneAnnulated β-carboline80

Microwave-Assisted Cyclization Techniques in Heterocyclic Systems

Microwave irradiation significantly enhances reaction efficiency in constructing the pyridoindole core. The cyclization of 3-(2-chlorophenyl)pyridin-4-amine to 5H-pyrido[4,3-b]indole under microwave conditions (130°C, 25 minutes) achieves near-quantitative yields, compared to 24 hours under conventional heating. This acceleration is attributed to uniform heat distribution, which minimizes side reactions and decomposition.

Further optimization involves solvent selection, where polar aprotic solvents like dimethyl sulfoxide (DMSO) improve microwave absorption. For example, the synthesis of 9-bromo-5H-pyrido[4,3-b]indole from its precursor using $$ \text{N} $$-bromosuccinimide (NBS) in DMSO completes within 1 hour under microwave irradiation, versus 6 hours thermally.

Table 2: Microwave vs. Conventional Cyclization Conditions

ParameterMicrowave MethodConventional Method
Reaction Time25 minutes24 hours
Yield (%)9485
SolventDMSODMSO

Regioselective Amination at C3 Position: Mechanistic Insights

Introducing the 3-amino-1-propyl group into 5H-pyrido[4,3-b]indole requires precise regiocontrol. A two-step strategy is employed:

  • Nucleophilic Substitution: 3-Chloropropylamine hydrochloride reacts with methacrylic anhydride in the presence of sodium hydroxide to form $$ \text{N} $$-(3-chloropropyl)methacrylamide.
  • Phthalimide Protection and Deprotection: The chloride undergoes substitution with potassium phthalimide, followed by hydrazinolysis to yield the free amine.

The regioselectivity at C3 is governed by the electronic effects of the pyridoindole core. The indole nitrogen’s lone pair directs electrophilic substitution to the para position (C3), while steric hindrance from the fused pyridine ring limits reactivity at adjacent sites. Density functional theory (DFT) studies suggest that the C3 position’s lower activation energy ($$ \Delta G^\ddagger = 12.3 \, \text{kcal/mol} $$) compared to C1 ($$ \Delta G^\ddagger = 15.7 \, \text{kcal/mol} $$) favors amination at C3.

Mechanistic Pathway for C3 Amination

  • Electrophilic Attack: The protonated amine group at C3 stabilizes the transition state during substitution.
  • Aromatic Stabilization: Resonance interactions between the indole π-system and the incoming nucleophile lower the energy barrier.

Impact of N1-Substituents on Pharmacological Target Affinity

The N1 position of β-carboline analogues serves as a critical determinant of receptor binding affinity and selectivity [1] [6] [7]. Research has demonstrated that modifications at the N1 position significantly influence the interaction with various pharmacological targets, including benzodiazepine receptors, serotonin receptors, and other central nervous system proteins [6] [5] [7].

Structure-activity relationship studies have revealed that the nature of N1 substituents dramatically affects binding affinity to benzodiazepine receptors [1] [6] [5]. The fully aromatic β-carboline structures exhibit enhanced potency compared to their tetrahydro counterparts, with N1 alkyl substitutions playing a particularly important role [6]. In comparative analyses of N1-alkyl substituted compounds, propyl groups have demonstrated superior binding characteristics compared to methyl or ethyl analogs in certain receptor systems [8] [7].

N1-SubstituentReceptor TypeBinding Affinity (Ki, nM)Selectivity Ratio
MethylBenzodiazepine45-891:2.1
EthylBenzodiazepine32-671:1.8
PropylBenzodiazepine18-441:3.2
BenzylBenzodiazepine12-351:4.1

The propyl substituent at the N1 position in 5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate contributes to enhanced binding affinity through optimized hydrophobic interactions with receptor binding pockets [7] [9]. Molecular docking studies have indicated that the propyl chain provides favorable van der Waals contacts while maintaining appropriate spatial orientation for key pharmacophoric elements [10] [11] [12].

The length of the N1 alkyl chain influences not only binding affinity but also receptor subtype selectivity [8] [7] [9]. Research on N1-alkyl substituted compounds has shown that propyl chains offer an optimal balance between hydrophobic interaction strength and steric accommodation within receptor binding sites [7] [9]. This selectivity profile is particularly evident in dopamine receptor systems, where N1-propyl derivatives demonstrate enhanced D2 receptor affinity compared to D1 receptors [7].

Role of C3-Amino Group in DNA Intercalation Capacity

The C3-amino group represents a fundamental structural feature that governs the DNA intercalation capacity of β-carboline analogues [13] [2] [14]. This amino substituent at position 3 serves multiple roles in facilitating DNA binding through both intercalative and groove-binding mechanisms [13] [15] [14].

DNA intercalation studies have demonstrated that the C3-amino group enhances binding affinity through formation of hydrogen bonds with nucleotide bases and backbone phosphate groups [13] [15] [16]. The amino group acts as both a hydrogen bond donor and acceptor, enabling versatile interactions with the DNA double helix [13] [14]. Spectroscopic analyses using fluorescence quenching and differential dialysis techniques have confirmed that β-carboline compounds with C3-amino substitutions exhibit significantly stronger DNA binding compared to unsubstituted analogs [13] [14].

Compound StructureDNA Binding Constant (Kb, M⁻¹)Intercalation ModeHydrogen Bonding Pattern
C3-Amino-β-carboline3.30 × 10⁴ - 1.82 × 10⁶Minor groove intercalationG-C base pairs preferred
C3-Unsubstituted1.15 × 10³ - 4.67 × 10⁴Partial intercalationLimited bonding
C3-Methoxy2.81 × 10³ - 8.94 × 10⁴Surface bindingPhosphate interactions

The intercalation mechanism involves insertion of the planar β-carboline ring system between DNA base pairs, with the C3-amino group forming specific contacts with guanine and cytosine residues [13] [15] [16]. Molecular docking investigations have revealed that the amino group preferentially interacts with the minor groove, forming hydrogen bonds with guanine N2 and cytosine O2 atoms [13] [15]. This binding mode results in DNA unwinding of approximately 26 degrees per intercalated molecule and helix lengthening of 3.4 Angstroms [15] [17].

The C3-amino group also contributes to sequence selectivity in DNA binding [13] [16] [14]. Studies using various DNA sequences have shown preferential binding to GC-rich regions, attributed to the enhanced hydrogen bonding capacity of the amino group with guanine-cytosine base pairs [13] [14]. This selectivity has important implications for the biological activity of β-carboline compounds, as it influences their interaction with specific genomic regions [14].

Steric Effects of Propyl Side Chain on Bioavailability

The propyl side chain in 5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate exerts significant steric effects that influence bioavailability and pharmacokinetic properties [18] [19] [20]. The three-carbon alkyl chain length represents a critical structural parameter that affects molecular properties including lipophilicity, membrane permeability, and metabolic stability [18] [19] [21].

Steric considerations related to the propyl chain impact drug absorption through modulation of molecular conformation and intermolecular interactions [22] [18] [19]. The propyl substituent contributes to increased lipophilicity compared to shorter alkyl chains, enhancing passive membrane permeability while maintaining adequate aqueous solubility for oral absorption [18] [20]. Comparative pharmacokinetic studies have demonstrated that propyl-substituted β-carboline analogs exhibit superior bioavailability profiles compared to methyl or ethyl counterparts [18] [19].

Chain LengthLogP ValueMembrane Permeability (cm/s)Oral Bioavailability (%)Metabolic Stability (t½, min)
Methyl (C1)2.1-2.42.3 × 10⁻⁶42-5818-24
Ethyl (C2)2.6-2.94.1 × 10⁻⁶56-7222-31
Propyl (C3)3.1-3.46.8 × 10⁻⁶68-8428-38
Butyl (C4)3.6-3.95.2 × 10⁻⁶54-7132-42

The steric bulk of the propyl chain influences molecular flexibility and conformational dynamics, affecting the compound's ability to traverse biological membranes [22] [23] [20]. Computational studies have revealed that the propyl substituent adopts extended conformations that optimize hydrophobic interactions with membrane lipids while minimizing steric clashes [23] [20]. This conformational preference contributes to enhanced permeability across intestinal epithelial barriers [20].

Metabolic stability is also influenced by the steric properties of the propyl chain [24] [18] [23]. The three-carbon chain provides sufficient steric hindrance to protect against certain enzymatic degradation pathways while remaining accessible to phase I and phase II metabolic processes [24] [23]. Studies using hepatic microsomal preparations have shown that propyl-substituted compounds demonstrate intermediate metabolic stability, with half-lives ranging from 28 to 38 minutes compared to shorter chain analogs [18] [23].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

285.147726857 g/mol

Monoisotopic Mass

285.147726857 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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